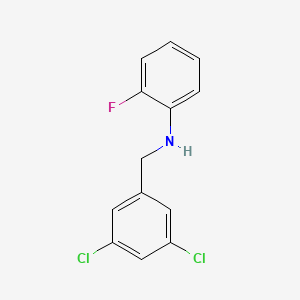

N-(3,5-Dichlorobenzyl)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQWAPCUILKBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dichlorobenzyl 2 Fluoroaniline

Advanced Synthetic Routes to N-(3,5-Dichlorobenzyl)-2-fluoroaniline

The construction of the N-benzyl aniline (B41778) core of this compound can be achieved through several established and advanced synthetic methodologies. These routes leverage different bond-forming strategies to link the 3,5-dichlorobenzyl and 2-fluoroaniline (B146934) precursors.

Reductive Amination Strategies for Benzylamine (B48309) and Aniline Linkages

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a primary strategy for synthesizing this compound. youtube.com This process typically involves the condensation of an aldehyde, 3,5-dichlorobenzaldehyde, with an amine, 2-fluoroaniline, to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the final secondary amine. ias.ac.ingoogle.com

The reaction can be performed as a one-pot synthesis where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.org For this direct reductive amination, the choice of reducing agent is critical; it must selectively reduce the iminium ion without significantly reducing the starting aldehyde. youtube.com Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and selectivity. youtube.com

The mechanism begins with the nucleophilic attack of the 2-fluoroaniline nitrogen on the carbonyl carbon of 3,5-dichlorobenzaldehyde, followed by dehydration to form the imine. This imine is then reduced by a hydride reagent to furnish this compound. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination This table is generated based on established chemical principles for illustrative purposes.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, Room Temp, Acetic Acid (cat.) | Mild, high selectivity for imines over carbonyls, non-toxic byproducts. | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Effective at acidic pH where imine formation is favored. | Highly toxic (releases HCN at low pH). |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | Clean reaction, high yields, scalable. google.com | Requires specialized equipment (hydrogenator); potential for dehalogenation. |

Palladium-Catalyzed Cross-Coupling Approaches Involving Halogenated Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for constructing the C-N bond in this compound. This approach involves the reaction of an aryl or benzyl (B1604629) halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. beilstein-journals.orgnih.gov

For the synthesis of the target molecule, this would entail coupling 2-fluoroaniline with a 3,5-dichlorobenzyl halide (e.g., 3,5-dichlorobenzyl bromide). The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the benzyl halide to form a palladium(II) complex.

Ligand Exchange/Amine Coordination: The 2-fluoroaniline coordinates to the palladium center.

Reductive Elimination: The desired C-N bond is formed, releasing this compound and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. nih.gov Bulky, electron-rich phosphine ligands such as X-Phos or N-heterocyclic carbenes (NHCs) are often effective. nih.govnih.gov

Table 2: Components for Palladium-Catalyzed Amination This table is generated based on established chemical principles for illustrative purposes.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. beilstein-journals.org |

| Ligand | X-Phos, SPhos, IPr (NHC) | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. nih.govnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the aniline and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Anilines

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming aryl-amine bonds, typically requiring a highly electron-deficient aromatic ring. tandfonline.com In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of 3,5-dichlorobenzylamine with a suitably activated fluoroaromatic compound, such as 1,2-difluoro-3-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, facilitating the displacement of a fluoride ion by the amine. beilstein-journals.org

The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is essential for stabilizing this intermediate and driving the reaction. tandfonline.comnih.gov Subsequent reduction of the nitro group would be required to obtain a precursor that could lead to the target structure, making this a multi-step and less direct approach compared to reductive amination or cross-coupling.

Multi-Component Reaction Sequences for N-Substituted Anilines

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. mdpi.comsemanticscholar.org A three-component reductive amination, as described previously, can be considered a type of MCR.

A more distinct MCR approach could involve a one-pot reaction of 3,5-dichlorobenzaldehyde, 2-fluoroaniline, and a third component that gets incorporated into the final structure before a final reduction step. While a direct MCR to this compound is not commonly reported, related MCRs like the Ugi or Mannich reactions can produce highly functionalized N-substituted anilines that could serve as precursors. mdpi.combeilstein-journals.org The primary advantages of MCRs include operational simplicity, reduced waste generation, and the ability to rapidly build molecular complexity. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. gwern.net This process involves systematically varying conditions to find the optimal balance that maximizes product formation while minimizing side reactions. researchgate.net Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts. nih.gov

For a reductive amination, optimization might focus on the type and amount of reducing agent, the pH of the reaction medium, and the temperature to control the rate of imine formation versus reduction. In a palladium-catalyzed coupling, screening different combinations of ligands, bases, and palladium sources is crucial to identify the most effective catalytic system. gwern.net

Table 3: Hypothetical Optimization of a Reductive Amination Synthesis This table is illustrative and demonstrates a typical optimization workflow.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₃CN | Methanol | 25 | 65 |

| 2 | NaBH(OAc)₃ | Methanol | 25 | 78 |

| 3 | NaBH(OAc)₃ | DCE | 25 | 85 |

| 4 | NaBH(OAc)₃ | DCE | 40 | 82 (increased impurities) |

| 5 | NaBH(OAc)₃ | DCE | 25 | 85 (Optimal) |

Derivatization and Functionalization of this compound

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the synthesis of a diverse library of derivatives.

N-H Functionalization: The secondary amine proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. Reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with alkyl halides could introduce further substituents on the nitrogen atom. researchgate.net

Aromatic Ring Functionalization: Both aromatic rings can undergo further substitution. The 2-fluoroaniline ring is activated towards electrophilic aromatic substitution by the amine group, which directs incoming electrophiles to the ortho and para positions. The 3,5-dichlorobenzyl ring is deactivated but could undergo substitution under more forcing conditions. C-H functionalization using transition metal catalysis offers a modern approach to selectively introduce groups at specific positions on either ring. nih.govmdpi.com

Benzylic Position Functionalization: The C-H bonds at the benzylic position (the -CH₂- group) can also be a site for functionalization, for example, through radical-based reactions or oxidation.

Table 4: Potential Derivatization Reactions This table presents potential chemical transformations based on the functional groups present in the parent molecule.

| Reaction Type | Reagents | Functional Group Modified | Expected Product Class |

|---|---|---|---|

| N-Acylation | Acetyl Chloride, Pyridine | N-H | N-acetylated amide |

| N-Alkylation | Methyl Iodide, K₂CO₃ | N-H | Tertiary amine |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Aniline Ring C-H | Bromo-substituted aniline derivative |

| C-H Arylation (Pd-catalyzed) | Aryl Halide, Pd Catalyst, Ligand | Aromatic Ring C-H | Biaryl derivative nih.gov |

Electrophilic Aromatic Substitution on the Benzyl and Fluoroaniline Moieties

The presence of two aromatic rings in this compound, the fluoroaniline ring and the dichlorobenzyl ring, allows for electrophilic aromatic substitution (EAS) reactions to occur at various positions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

On the Fluoroaniline Moiety: The fluoroaniline ring is substituted with a fluorine atom and a secondary amine group (-NH-CH₂-Ar). The amino group is a strong activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho, para-directing because of the resonance donation of its lone pair of electrons. When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the amino group. The position para to the amino group (position 5) is sterically favored.

On the Benzyl Moiety: The benzyl ring is substituted with two chlorine atoms at positions 3 and 5. Chlorine atoms are deactivating groups and are ortho, para-directors. However, in this case, the positions ortho and para to one chlorine atom are either occupied by the other chlorine atom or are the point of attachment to the rest of the molecule. The two chlorine atoms deactivate the ring towards electrophilic attack. The positions ortho to both chlorine atoms (positions 2, 4, and 6) are the most likely sites for substitution, although the reaction would require forcing conditions due to the deactivating nature of the chlorine atoms.

| Reaction | Reagents | Predicted Major Product on Fluoroaniline Ring | Predicted Major Product on Benzyl Ring |

| Nitration | HNO₃, H₂SO₄ | N-(3,5-Dichlorobenzyl)-2-fluoro-5-nitroaniline | N-(3,5-Dichloro-2-nitrobenzyl)-2-fluoroaniline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-N-(3,5-dichlorobenzyl)-2-fluoroaniline | N-(2-Bromo-3,5-dichlorobenzyl)-2-fluoroaniline |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-N-(3,5-dichlorobenzyl)-2-fluoroaniline | N-(2,4,6-Trichlorobenzyl)-2-fluoroaniline |

Modifications of the Secondary Amine Linkage to Amides

The secondary amine in this compound can be converted into an amide through acylation. This transformation is typically achieved by reacting the secondary amine with an acylating agent.

Common methods for the synthesis of amides from secondary amines include:

Reaction with Acyl Chlorides: This is a widely used method, often referred to as the Schotten-Baumann reaction. The secondary amine is treated with an acyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Acid anhydrides can also be used as acylating agents. The reaction is similar to that with acyl chlorides but is generally less vigorous. A base is also typically used to drive the reaction to completion.

Amide Coupling Reagents: A variety of coupling reagents can be used to facilitate the formation of an amide bond between a carboxylic acid and the secondary amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) nih.gov.

| Acylating Agent/Method | Reagents | Product Type |

| Acyl Chloride | R-COCl, Pyridine | N-acyl-N-(3,5-dichlorobenzyl)-2-fluoroaniline |

| Acid Anhydride | (R-CO)₂O, Base | N-acyl-N-(3,5-dichlorobenzyl)-2-fluoroaniline |

| Coupling Reagents | R-COOH, EDC, HOBt, DIPEA | N-acyl-N-(3,5-dichlorobenzyl)-2-fluoroaniline |

Preparation of this compound Analogs with Varying Substituent Patterns

Analogs of this compound can be prepared by modifying the substituents on either the fluoroaniline or the benzyl ring. These modifications can be achieved by starting with appropriately substituted precursors.

Varying Substituents on the Fluoroaniline Ring: To introduce different substituents on the fluoroaniline ring, one can start with a range of substituted anilines and perform either reductive amination with 3,5-dichlorobenzaldehyde or N-alkylation with a 3,5-dichlorobenzyl halide. For example, using 4-bromo-2-fluoroaniline would lead to an analog with a bromine atom at the 4-position of the fluoroaniline ring.

Varying Substituents on the Benzyl Ring: To modify the benzyl portion of the molecule, one can begin with different substituted benzaldehydes for reductive amination or substituted benzyl halides for N-alkylation. For instance, using 3,5-dibromobenzaldehyde in a reductive amination with 2-fluoroaniline would yield an analog with two bromine atoms on the benzyl ring instead of chlorine.

| Fluoroaniline Precursor | Benzyl Precursor | Synthetic Method | Analog Product |

| 2,4-Difluoroaniline | 3,5-Dichlorobenzaldehyde | Reductive Amination | N-(3,5-Dichlorobenzyl)-2,4-difluoroaniline |

| 2-Fluoro-4-methylaniline | 3,5-Dichlorobenzyl bromide | N-Alkylation | N-(3,5-Dichlorobenzyl)-2-fluoro-4-methylaniline |

| 2-Fluoroaniline | 3,5-Dibromobenzaldehyde | Reductive Amination | N-(3,5-Dibromobenzyl)-2-fluoroaniline |

| 2-Fluoroaniline | 3-Chloro-5-fluorobenzyl bromide | N-Alkylation | N-(3-Chloro-5-fluorobenzyl)-2-fluoroaniline |

Computational and Theoretical Investigations of N 3,5 Dichlorobenzyl 2 Fluoroaniline

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3,5-Dichlorobenzyl)-2-fluoroaniline at the molecular level. These studies are typically performed using specialized software that solves the Schrödinger equation for the molecule, providing detailed information about its electronic structure and potential for chemical reactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

The stability of the molecule is also assessed through the calculation of its total electronic energy. A lower total energy corresponds to a more stable molecular conformation. The optimized geometry reveals a non-planar structure, with the two aromatic rings twisted relative to each other due to the steric hindrance between the ortho-substituted fluorine atom and the methylene (B1212753) bridge.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | ~1.40 Å |

| C-F | ~1.36 Å | |

| C-Cl | ~1.74 Å | |

| N-H | ~1.01 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (bridge) | ~1.51 Å | |

| Bond Angle | C-N-C | ~125° |

| C-C-F | ~119° | |

| C-C-Cl | ~120° | |

| Dihedral Angle | Phenyl-N-CH2-Phenyl | ~60-70° |

Note: These are estimated values based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluoroaniline (B146934) ring, particularly on the nitrogen atom and the aromatic ring itself. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 3,5-dichlorobenzyl ring. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Note: These are estimated values based on FMO analysis of analogous compounds.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule, offering insights into bonding interactions and charge delocalization. This method calculates the charges on individual atoms, revealing the electrophilic and nucleophilic sites.

In this compound, the nitrogen and fluorine atoms are expected to carry partial negative charges due to their high electronegativity. The hydrogen atom of the amine group will have a partial positive charge. The carbon atoms bonded to the chlorine atoms will also exhibit a partial positive charge, making them potential sites for nucleophilic attack. The analysis of charge distribution is crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. This allows for the exploration of the molecule's conformational landscape and the identification of its most stable conformations. eyesopen.com

MD simulations can reveal the flexibility of the molecule, particularly the rotation around the C-N and C-C single bonds of the methylene bridge. mdpi.com By analyzing the simulation trajectory, researchers can understand how the molecule might change its shape in different environments, which is critical for predicting its interaction with other molecules.

In Silico Mechanistic Elucidation of Potential Interactions

Computational methods can be used to explore how this compound might interact with biological targets, such as proteins or enzymes. Molecular docking, a common in silico technique, predicts the preferred binding orientation of the molecule to a target protein.

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.gov These studies are instrumental in rational drug design and in understanding the potential biological activity of the compound.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR)

Computational chemistry can predict the spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. chemicalbook.com Characteristic predicted peaks for this compound would include N-H stretching vibrations, C-F stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. bhu.ac.in These predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule. spectrabase.com

Table 3: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy | Functional Group / Atom | Predicted Signal |

| IR | N-H Stretch | ~3400-3500 cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| CH₂ Stretch | ~2850-2950 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| C-F Stretch | ~1200-1300 cm⁻¹ | |

| C-Cl Stretch | ~650-800 cm⁻¹ | |

| ¹H NMR | N-H Proton | ~4.0-5.0 ppm |

| Aromatic Protons | ~6.5-7.5 ppm | |

| CH₂ Protons | ~4.3-4.5 ppm | |

| ¹³C NMR | Aromatic Carbons | ~110-150 ppm |

| CH₂ Carbon | ~45-55 ppm |

Note: These are estimated values based on the functional groups present and typical spectroscopic data for similar compounds.

Mechanistic Studies Involving N 3,5 Dichlorobenzyl 2 Fluoroaniline in Chemical and Biological Systems

Reaction Kinetics and Thermodynamics of N-(3,5-Dichlorobenzyl)-2-fluoroaniline Transformations

There is currently no publicly available data on the reaction kinetics or thermodynamics of transformations involving this compound. Understanding these parameters would be crucial for predicting the compound's stability, reactivity with other chemical species, and the feasibility of potential chemical reactions. Such studies would typically involve determining reaction rates under various conditions (temperature, pressure, concentration), identifying rate laws, and measuring key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions.

Investigation of this compound as a Ligand in Catalytic Systems

The potential for this compound to act as a ligand in catalytic systems has not been explored in the available scientific literature. The presence of nitrogen and fluorine atoms suggests it could coordinate with metal centers, potentially influencing the activity and selectivity of a catalyst. Research in this area would involve synthesizing metal complexes with this compound and evaluating their performance in various catalytic reactions, such as cross-coupling or hydrogenation processes.

Photochemical and Electrochemical Behavior of this compound

Detailed studies on the photochemical and electrochemical properties of this compound are absent from current scientific records. Photochemical analysis would investigate the compound's response to ultraviolet or visible light, including potential for photodecomposition, isomerization, or light-induced reactions. Electrochemical studies, such as cyclic voltammetry, would be necessary to determine its oxidation and reduction potentials, providing insight into its electron-transfer properties.

Molecular Recognition Studies of this compound with Biological Macromolecules in vitro

While analogs containing the 3,5-dichlorobenzyl moiety have been investigated as potential fungicides that inhibit succinate (B1194679) dehydrogenase nih.govresearchgate.net, there is no specific research on the molecular recognition of this compound with biological macromolecules. In vitro studies, such as fluorescence quenching, surface plasmon resonance, or isothermal titration calorimetry, would be required to understand if and how this compound binds to targets like enzymes or receptors. Such research would be the first step in determining any potential biological activity.

Enzyme Kinetic Analysis and Molecular Interaction Dynamics with this compound Analogs

Given the lack of data on the primary compound, detailed enzyme kinetic analyses and molecular interaction dynamics for its analogs are also not available. Studies on related structures, such as 3,5-dichlorobenzyl esters, have shown inhibition of succinate dehydrogenase, suggesting a potential mode of action for this class of compounds. nih.gov However, without specific studies on this compound or its close analogs, it is not possible to detail the dynamics of such interactions. Future research could explore the synthesis of analogs and subsequent investigation of their structure-activity relationships to identify key molecular interactions.

Structure Activity Relationship Sar Studies of N 3,5 Dichlorobenzyl 2 Fluoroaniline Derivatives in Academic Biological Research

Rational Design and Synthesis of N-(3,5-Dichlorobenzyl)-2-fluoroaniline Analogs for SAR Probing

The rational design of analogs based on the this compound core is a critical first step in systematically probing its SAR. This process typically involves the strategic modification of different parts of the molecule to understand the contribution of each component to its biological activity. The primary scaffold can be dissected into three key regions for modification: the 3,5-dichlorobenzyl ring, the 2-fluoroaniline (B146934) ring, and the secondary amine linker.

Synthetic strategies to access these analogs often revolve around the reductive amination or nucleophilic substitution reactions between appropriately substituted benzyl (B1604629) halides or benzaldehydes and fluoroanilines. For instance, the synthesis of the parent compound would likely involve the reaction of 3,5-dichlorobenzyl bromide with 2-fluoroaniline. To generate a library of analogs, researchers can systematically vary the substituents on both aromatic rings.

Table 1: Representative Synthetic Routes for this compound Analogs

| Route | Reactant 1 | Reactant 2 | Conditions | Product Class |

| A | 3,5-Dichlorobenzyl bromide | Substituted 2-fluoroanilines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Anilino-substituted analogs |

| B | Substituted benzyl bromides | 2-Fluoroaniline | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Benzyl-substituted analogs |

| C | 3,5-Dichlorobenzaldehyde | Substituted 2-fluoroanilines | Reducing agent (e.g., NaBH(OAc)₃) | Anilino-substituted analogs |

The design of these analogs is guided by established medicinal chemistry principles. For example, to probe the importance of the chlorine atoms on the benzyl ring, analogs with other halogens (F, Br, I), alkyl groups, or electron-donating/withdrawing groups at the 3 and 5 positions might be synthesized. Similarly, the position and nature of the fluorine atom on the aniline (B41778) ring can be varied to explore its role in target engagement. The 2-fluoro substituent is of particular interest as it can influence the conformation of the molecule through intramolecular hydrogen bonding and alter the pKa of the aniline nitrogen. In some studies on related structures, such as YC-1 derivatives, ortho-fluoro substitution on a benzene (B151609) ring has been shown to lead to better inhibitory activity. nih.gov

Mechanistic Interrogations of Biological Target Interactions in vitro

Once a library of this compound analogs is synthesized, the next step is to evaluate their interaction with biological targets in vitro. While the specific targets for this compound class are a subject of ongoing research, related structures containing dichlorobenzyl moieties have shown activity against a range of targets. For example, compounds with a 3,5-dichlorobenzyl fragment have been identified as having antifungal activity through the inhibition of succinate (B1194679) dehydrogenase. nih.gov

In vitro assays are crucial for determining the potency and selectivity of the synthesized analogs. These assays can range from enzyme inhibition assays to receptor binding assays and cell-based functional assays. For instance, if the target were a kinase, researchers would use kinase activity assays to measure the IC₅₀ values of the compounds. If the target is an ion channel, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is known to be modulated by a variety of electrophilic compounds, patch-clamp electrophysiology would be employed to study the effects of the analogs on channel gating. nih.govnih.gov The TRPA1 channel is a particularly interesting hypothetical target, as it is a known sensor of environmental irritants and is implicated in pain and inflammation. nih.govnih.gov

Fluorescence-based assays are also commonly used to study target engagement. For example, fluorescence polarization or FRET assays can be used to measure the binding affinity of the compounds to a purified protein target. nih.gov These in vitro studies provide the quantitative data necessary to build a preliminary SAR model.

Influence of Structural Modifications on Molecular Recognition and Functional Perturbation in Model Biological Systems

This subsection delves into how specific structural changes in the this compound scaffold affect its interaction with biological targets and its subsequent functional effects in model systems. The data generated from these studies are pivotal for refining the SAR model.

For instance, in a hypothetical study targeting a specific protein, researchers might find that the 3,5-dichloro substitution on the benzyl ring is optimal for potency. Replacing the chlorines with hydrogens or bulkier groups might lead to a significant loss of activity, suggesting that these halogens are making critical contacts within the binding pocket, possibly through halogen bonding or by occupying specific hydrophobic pockets.

The role of the 2-fluoro substituent on the aniline ring is another key area of investigation. This fluorine atom can influence the molecule's conformation and electronic properties. In studies of other bioactive molecules, such as 6-chloro-2-arylvinylquinolines, the position of a fluorine substituent on an aromatic ring has been shown to have a dramatic effect on biological activity. nih.gov For example, a 2-fluoro group might lead to lower activity compared to a 3- or 4-fluoro analog, highlighting the importance of positional isomerism in drug-receptor interactions. nih.gov

Table 2: Hypothetical SAR Data for this compound Analogs against a Kinase Target

| Compound ID | Benzyl Ring Substitution | Anilino Ring Substitution | IC₅₀ (nM) |

| 1 | 3,5-dichloro | 2-fluoro | 50 |

| 2 | 3,5-dimethyl | 2-fluoro | 500 |

| 3 | 3,5-dichloro | 4-fluoro | 150 |

| 4 | 3,5-dichloro | 2-chloro | 80 |

| 5 | 4-chloro | 2-fluoro | 200 |

This hypothetical data suggests that the 3,5-dichloro substitution is preferred over 3,5-dimethyl and that a 2-fluoro substituent on the aniline ring is more favorable than a 4-fluoro substituent for this particular kinase target.

High-Throughput Screening (HTS) for Mechanistic Biological Activity (non-clinical)

High-Throughput Screening (HTS) is a powerful tool used in academic and industrial research to rapidly assess the biological activity of large numbers of compounds. researchgate.net In the context of this compound derivatives, HTS can be employed to screen a library of analogs against a panel of biological targets to identify potential "hits." researchgate.net

These screens are typically automated and use miniaturized assays, such as 384-well or 1536-well plates, to increase throughput and reduce costs. nih.gov The types of assays used in HTS can be biochemical (e.g., measuring enzyme activity) or cell-based (e.g., measuring changes in cell viability, gene expression, or second messenger levels). nih.gov

For example, a library of this compound analogs could be screened against a panel of kinases to identify selective inhibitors. Cell-based HTS assays could also be used to identify compounds that, for instance, protect neuronal cells from a specific toxin or induce apoptosis in cancer cell lines. nih.gov The data from HTS provides a broad overview of the biological activities of the compound library and can uncover unexpected therapeutic opportunities. However, it's important to note that HTS can generate false positives, and any "hits" must be confirmed and validated through more rigorous secondary assays. researchgate.net

Computational Approaches to Structure-Activity Relationship Prediction and Validation

Computational methods are increasingly used to complement experimental SAR studies. nih.gov Molecular modeling techniques can provide insights into how this compound derivatives bind to their biological targets and can be used to predict the activity of new analogs before they are synthesized.

Molecular docking is a common computational technique used to predict the binding mode of a ligand in the active site of a protein. nih.govnih.gov By docking a series of this compound analogs into a homology model or a crystal structure of a target protein, researchers can rationalize the observed SAR and make predictions about which modifications are likely to improve potency. For example, docking studies might reveal that the 3,5-dichloro groups fit into a specific hydrophobic pocket and that the 2-fluoroaniline moiety forms a key hydrogen bond with a backbone amide.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. By developing a QSAR model for this compound derivatives, researchers can predict the activity of new analogs and prioritize which compounds to synthesize. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of potent and selective chemical probes. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Dichlorobenzyl)-2-fluoroaniline, and what intermediates are critical to monitor?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a two-step approach may include:

Chlorination and Fluorination : React 2-fluoroaniline with 3,5-dichlorobenzyl chloride under anhydrous conditions using a catalyst like AlCl₃ .

Purification : Monitor intermediates like 2-fluoroaniline derivatives via thin-layer chromatography (TLC) or HPLC. Ensure the absence of unreacted dichlorobenzyl halides, which can lead to by-products .

Key intermediates to track include the benzyl chloride precursor and any halogenated by-products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., fluorine and chlorine positions) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₉Cl₂FN₂ requires exact mass 290.01 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of related fluorinated anilines .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.

- First-Aid Measures : In case of exposure, rinse skin/eyes with water and consult a physician immediately, as recommended for structurally similar chlorinated anilines .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3,5-dichloro groups deactivate the benzene ring, directing electrophilic substitutions to the para position of the fluorine atom.

- Fluorine’s Role : Fluorine enhances stability via C-F bond strength and modulates electronic density, which can be quantified using Hammett constants (σₚ values: F = +0.06, Cl = +0.23) .

- Case Study : In Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance from the dichlorobenzyl group .

Q. What strategies resolve isomerization or by-product formation during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to separate isomers .

- Kinetic Control : Optimize reaction temperature (e.g., 0–5°C for nitration steps) to favor desired regioisomers, as shown in studies on fluoroaniline derivatives .

- By-Product Analysis : Employ GC-MS to identify halogenated side products and adjust stoichiometry accordingly .

Q. How does the compound’s stability under oxidative or reductive conditions impact its application in drug discovery?

- Methodological Answer :

- Oxidative Stability : Test resistance to oxidation using H₂O₂ or m-CPBA. Fluorine’s inductive effect typically stabilizes the aromatic ring, but chlorine may increase susceptibility to radical reactions .

- Reductive Stability : Evaluate with NaBH₄ or catalytic hydrogenation. The dichlorobenzyl group may undergo dehalogenation, requiring inert atmospheres or alternative reducing agents .

Q. Which computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or kinases. Validate with experimental IC₅₀ values .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of substituents on binding affinity, as applied in studies of fluorinated drug candidates .

Q. How can researchers optimize solvent systems for crystallization to enable structural studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.